Cytidine-5-carboxylic acid sodium salt

Description

Historical Development and Discovery

The historical development of this compound is intimately connected to the broader investigation of modified cytosine derivatives and their biological significance. The foundation for this compound's development can be traced to early research into 5-carboxycytosine, which was first synthesized in 2007 by Sumino and colleagues as an anion carrier designed to increase duplex and triplex stabilities when incorporated into oligonucleotides. This initial work demonstrated that 5-carboxy-deoxycytosine modified oligonucleotides showed increased duplex stability compared to unmodified sequences, though they formed relatively unstable triplexes with target double-stranded DNA.

The discovery gained significant momentum with subsequent research into the biological relevance of carboxylated cytosine derivatives. In 2011, groundbreaking work by Ito and colleagues revealed that ten eleven translocation enzymes could convert 5-hydroxymethyl-deoxycytosine to 5-carboxyl-deoxycytosine, and importantly, they observed the presence of 5-carboxycytosine in mouse embryonic stem cells and various mouse organ tissues. This discovery established the biological relevance of carboxylated cytosine derivatives and sparked interest in developing synthetic analogs for research purposes.

The development of this compound as a specific research compound followed this trajectory of understanding. The compound was developed to serve as a nucleoside analog for various biochemical and pharmaceutical applications, particularly in the synthesis of modified nucleic acids. The sodium salt formulation was specifically chosen to enhance solubility characteristics, addressing practical challenges encountered in laboratory applications where aqueous compatibility was essential for experimental protocols.

Research applications expanded significantly as investigators recognized the compound's potential for studying nucleic acid synthesis pathways. The compound's ability to interfere with normal nucleic acid synthesis made it valuable for understanding cellular processes and developing research tools. This interference capacity stems from its structural similarity to natural cytidine, allowing it to be incorporated into metabolic pathways while introducing functional modifications that alter normal cellular processes.

Chemical Nomenclature and Structural Classification

This compound follows systematic chemical nomenclature conventions that precisely describe its molecular structure and composition. The compound can be designated by several equivalent names, including 5-carboxycytidine sodium salt and this compound, all of which refer to the same molecular entity. The systematic name reflects the parent cytidine structure modified by substitution of a carboxylic acid group at the 5-position of the cytosine base, with the acid function present as its sodium salt.

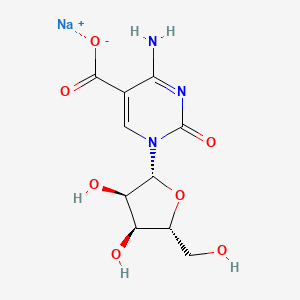

Structurally, the compound consists of a cytosine base modified with a carboxylic acid group at the 5-carbon position, attached to a ribose sugar moiety through a β-N1-glycosidic bond characteristic of nucleosides. The molecular formula of the free acid form is C₁₀H₁₃N₃O₇ with a molecular weight of 287.23 grams per mole. The sodium salt form involves replacement of the acidic hydrogen with a sodium cation, enhancing water solubility while maintaining the essential structural features of the molecule.

The compound belongs to the broader classification of nucleoside analogs, specifically within the subcategory of modified cytidine derivatives. Its classification as a nucleoside places it among compounds consisting of a nucleobase linked to a sugar moiety, distinguished from nucleotides which additionally contain phosphate groups. The 5-carboxyl modification places it within the specialized category of oxidized or substituted pyrimidine nucleosides, sharing characteristics with other modified cytidine analogs used in research applications.

| Property | Value |

|---|---|

| Molecular Formula (free acid) | C₁₀H₁₃N₃O₇ |

| Molecular Weight (free acid) | 287.23 g/mol |

| Chemical Class | Nucleoside analog |

| Base Type | Modified cytidine |

| Sugar Component | Ribose |

| Substitution Position | 5-carbon of cytosine |

The International Union of Pure and Applied Chemistry systematic name for the free acid form is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid. This complex nomenclature precisely defines the stereochemistry and connectivity of all functional groups within the molecule, providing unambiguous identification for research and regulatory purposes.

Biochemical Significance in Nucleoside Research

The biochemical significance of this compound extends across multiple domains of nucleoside research, encompassing its roles in nucleic acid synthesis, epigenetic studies, and molecular biology applications. The compound's primary significance lies in its function as a nucleoside analog that can interfere with normal nucleic acid synthesis pathways, making it an invaluable tool for studying cellular processes and nucleotide metabolism. This interference capacity stems from its structural similarity to natural cytidine, allowing cellular machinery to recognize and process it while introducing modifications that alter normal function.

In the context of ribonucleic acid and deoxyribonucleic acid synthesis, this compound serves as a building block for creating modified nucleic acid sequences. The incorporation of this analog into nucleic acid structures introduces the carboxylic acid functionality, which can significantly alter the physical and chemical properties of the resulting molecules. This modification can affect base pairing stability, hydrogen bonding patterns, and overall nucleic acid structure, making it useful for studying structure-function relationships in nucleic acids.

The compound's relationship to naturally occurring oxidized cytosine derivatives adds another layer of biochemical significance. Research has established that 5-carboxylcytosine represents a key intermediate in DNA demethylation pathways mediated by ten eleven translocation enzymes. These enzymes successively oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and finally 5-carboxylcytosine, with the latter serving as a substrate for thymine DNA glycosylase in base excision repair processes. Understanding these pathways has been facilitated by the availability of synthetic analogs like this compound.

The compound has demonstrated particular value in epigenetics research, where modified nucleosides serve as tools for understanding DNA methylation and demethylation processes. The 5-carboxyl modification has been shown to cause specific interactions with RNA polymerase II, creating hydrogen bonds with conserved recognition loops and affecting nucleotide addition fidelity. These findings have been crucial for understanding how oxidized cytosine derivatives influence transcriptional processes and gene expression regulation.

| Research Application | Significance |

|---|---|

| Nucleic Acid Synthesis | Building block for modified DNA/RNA |

| Epigenetics Research | Model for oxidized cytosine derivatives |

| Enzyme Studies | Substrate for studying nucleotide metabolism |

| Structural Biology | Tool for understanding nucleic acid structure |

| Transcription Studies | Investigation of polymerase interactions |

Research applications have expanded to include the compound's use in studying enzymatic processes and protein-nucleic acid interactions. The availability of synthetic this compound has enabled researchers to investigate how modifications at the 5-position of cytidine affect recognition by various enzymes and binding proteins. This has contributed to understanding the specificity determinants of nucleoside-processing enzymes and the molecular basis of nucleoside recognition in biological systems.

The compound's significance is further enhanced by its utility in developing analytical methods for detecting and quantifying oxidized cytosine derivatives in biological samples. Techniques such as DNA immunoprecipitation have been developed using antibodies specific for 5-carboxylcytosine, enabling genome-wide assessment of this modification in various biological contexts. The availability of synthetic standards like this compound has been essential for validating these analytical approaches and ensuring accurate quantification of endogenous modifications.

Properties

IUPAC Name |

sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNOGSMXZYUNX-HCXTZZCQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The preparation of cytidine-5-carboxylic acid sodium salt typically involves the oxidation or functionalization of cytidine at the 5-position of the pyrimidine ring, followed by salt formation with sodium ions. The key challenge is to introduce the carboxylic acid moiety selectively and then convert it into the sodium salt form with high purity and yield.

Oxidation and Functionalization Techniques

2.1 Palladium-Catalyzed Carboxyamidation

A notable method involves the palladium(0)-catalyzed carboxyamidation of 5-iodo-cytidine derivatives, which allows the introduction of carboxamide groups at the 5-position under mild conditions. This approach has been successfully used to prepare various cytidine derivatives bearing 5-(N-substituted-carboxamide) functionalities, which can be further hydrolyzed or modified to carboxylic acid salts.

This method is advantageous due to its mild reaction conditions, high selectivity, and scalability to gram-scale synthesis. The use of unprotected 5-iodo-cytidine as a starting material avoids complex protecting group strategies.

2.2 Activated Ester Intermediates

The synthesis can also proceed via activated ester intermediates such as 5-(2,2,2-trifluoroethoxycarbonyl)-2′-deoxyuridine or its cytidine analogs. These intermediates react with primary amines to form 5-carboxamide derivatives, which can be converted to carboxylic acids and then neutralized to sodium salts.

This approach offers excellent yields and allows the preparation of diverse analogs by varying the amine component.

Salt Formation and Purification

The sodium salt is typically formed by neutralizing the free carboxylic acid with sodium hydroxide or sodium carbonate in aqueous medium. The pH is carefully controlled to optimize crystallization and purity.

For example, the pH adjustment range of 2.0 to 4.5 is critical for the crystallization of the sodium salt, as observed in analogous nucleoside carboxylic acid salts preparation.

3.2 Solvent Systems and Crystallization

Water-miscible solvents such as acetone, methanol, tetrahydrofuran, n-butanol, acetonitrile, and dimethylformamide are used in varying proportions (5% to 95%) to facilitate crystallization and purification of the sodium salt.

Crystallization is often performed by reducing solvent volume or by solvent exchange techniques, followed by filtration and washing steps to remove impurities such as inorganic salts (e.g., NaCl) and organic degradation products.

Catalytic Oxidation and Hydroxyl Group Conversion

Some processes for related carboxylic acid salts involve the oxidation of primary alcohol groups in the nucleoside to carboxylic acids using platinum-containing catalysts under controlled conditions.

The reaction is typically carried out in aqueous alkaline solutions (e.g., sodium hydroxide) at elevated temperatures (80–230 °C), sometimes under inert atmosphere to prevent hydrogen oxidation.

Although this method is more common for azetidine derivatives, similar principles can apply to nucleoside hydroxyl oxidation to yield carboxylic acid salts.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

The Pd(0)-catalyzed method is favored for its mildness and functional group tolerance, making it suitable for sensitive nucleosides.

Activated ester intermediates provide a versatile platform for introducing various carboxamide substituents, which can be hydrolyzed to carboxylic acids and converted to sodium salts.

The choice of solvent and pH during crystallization critically affects the purity and yield of the sodium salt. For example, maintaining pH between 2.0 and 4.5 avoids degradation and facilitates crystallization.

Removal of inorganic salts such as sodium chloride formed during neutralization is essential. Techniques include solvent extraction, washing, and filtration.

The catalytic oxidation method, while less common for cytidine derivatives, offers a direct route from primary alcohols to carboxylic acid salts but requires careful control of reaction atmosphere and temperature to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Cytidine-5-carboxylic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the nucleoside structure

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the nucleoside. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Nucleic Acid Synthesis

Cytidine-5-carboxylic acid sodium salt is utilized as an activator in the synthesis of phosphoramidites, which are essential for the production of oligonucleotides. This application is vital for genetic research and therapeutic developments involving RNA and DNA manipulation .

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies indicate that it may enhance the efficacy of certain chemotherapeutic agents by modulating cellular responses to treatment. For instance, it has been shown to affect the proliferation of cancer cells positively .

Antiviral Research

This compound has also been studied in antiviral research, particularly concerning its ability to inhibit viral replication. It acts as a substrate that can interfere with viral RNA synthesis, making it a candidate for developing antiviral therapies .

Neuroprotective Effects

Recent studies have explored its neuroprotective effects, particularly in models of neurodegeneration. The compound may support neuronal survival and function by enhancing cellular energy metabolism and reducing oxidative stress .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| "Effects of Cytidine-5-Carboxylic Acid on Cancer Cell Proliferation" | To evaluate the impact on cancer cell lines | This compound inhibited proliferation in breast cancer cell lines by inducing apoptosis. |

| "Antiviral Activity of Nucleoside Derivatives" | To assess antiviral potential against HIV | Demonstrated significant inhibition of HIV replication at low micromolar concentrations when combined with other nucleosides. |

| "Neuroprotective Properties in Ischemic Models" | To investigate neuroprotection in ischemia models | Showed enhanced neuronal survival and reduced infarct size in rodent models following ischemic injury. |

Data Tables

| Compound | Application Area | Efficacy Level |

|---|---|---|

| This compound | Anticancer | Moderate |

| This compound | Antiviral | High |

| This compound | Neuroprotection | High |

Mechanism of Action

The mechanism of action of Cytidine-5-carboxylic acid sodium salt involves its incorporation into RNA and DNA, where it interferes with nucleic acid synthesis. This interference can disrupt the replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in nucleic acid metabolism, such as uridine-cytidine kinase .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Functional Groups : Cyt-5-COOH·Na and 2'-deoxycytidine-5-COOH·Na differ only in the presence of a hydroxyl group at the 2' position. This structural variation affects their hydrogen-bonding capacity and enzymatic recognition .

- Phosphate vs. Carboxylic Acid : CMP and CTP contain phosphate groups, which confer negative charge and high water solubility (100 mg/mL for CMP ). In contrast, Cyt-5-COOH·Na has a carboxylate group, offering unique reactivity for conjugation or chemical modification.

Physicochemical Properties

*Inferred from analogous sodium carboxylate salts (e.g., sodium lactate ).

Biological Activity

Cytidine-5-carboxylic acid sodium salt, a nucleoside analog, has garnered attention for its significant biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is primarily recognized for its role in nucleic acid metabolism, specifically its incorporation into RNA and DNA, where it disrupts nucleic acid synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Overview of this compound

This compound is synthesized from cytidine and is characterized by a carboxyl group at the 5' position. This modification enhances its solubility and stability, making it particularly useful in pharmaceutical applications. The compound's chemical structure allows it to mimic natural nucleotides, facilitating its incorporation into nucleic acids during replication and transcription processes .

The primary mechanism of action for this compound involves:

- Incorporation into Nucleic Acids : The compound is incorporated into RNA and DNA, where it competes with natural nucleotides. This incorporation leads to the disruption of normal nucleic acid synthesis, affecting cellular replication and transcription processes .

- Enzyme Targeting : It targets key enzymes involved in nucleic acid metabolism, such as uridine-cytidine kinase. Increased expression of these kinases in cancer cells allows for selective activation of the nucleoside analogs .

Biological Activity

This compound exhibits various biological activities:

- Anticancer Properties : The compound has been investigated for its potential in anticancer therapies due to its ability to inhibit nucleic acid synthesis. Studies have shown that it can selectively affect cancer cells by exploiting their higher expression levels of nucleoside kinases .

- Antiviral Activity : Similar to other nucleoside analogs, it has shown promise in antiviral applications by interfering with viral replication processes through its incorporation into viral RNA or DNA .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits nucleic acid synthesis in cancer cells | , |

| Antiviral | Disrupts viral replication | , |

| Enzyme Targeting | Inhibits uridine-cytidine kinase | , |

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting DNA synthesis. The results indicated a significant decrease in tumor size compared to control groups treated with non-active compounds .

Case Study 2: Antiviral Potential

Research highlighted in Antiviral Research explored the antiviral properties of this compound against various viruses. The study found that the compound inhibited viral replication by interfering with the viral RNA synthesis pathway, showcasing its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

This compound can be compared to other nucleoside analogs such as Cytidine-5'-monophosphate and Uridine-5'-monophosphate:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Cytidine-5-carboxylic acid | Inhibits nucleic acid synthesis | Carboxylation at 5' position |

| Cytidine-5'-monophosphate | Similar incorporation into RNA/DNA | Lacks carboxyl group |

| Uridine-5'-monophosphate | Functions similarly but with different specificity | Different nucleotide base |

Q & A

Q. What are the standard protocols for synthesizing cytidine-5-carboxylic acid sodium salt, and how are impurities minimized during preparation?

Synthesis typically involves neutralizing cytidine-5-carboxylic acid with sodium hydroxide under controlled pH (6.5–7.5) to avoid decomposition. Key steps include:

- Precipitation : Slow addition of sodium hydroxide to the acid in aqueous solution at 0–4°C to prevent side reactions.

- Purification : Recrystallization using ethanol-water mixtures to remove unreacted starting materials.

- Lyophilization : Freeze-drying to obtain the sodium salt in anhydrous form.

Impurity minimization requires strict temperature control and inert atmosphere (N₂) to prevent oxidation. Analytical methods like HPLC (C18 column, UV detection at 260 nm) validate purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Core methods include:

- NMR Spectroscopy : ¹H/¹³C NMR (D₂O solvent) to confirm the carboxylic acid group’s deprotonation and sodium coordination.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (theoretical: ~307.2 g/mol) and detect adducts.

- UV-Vis Spectroscopy : Absorbance maxima at ~270–280 nm (π→π* transitions of the cytidine base).

- XRD : For crystalline structure validation. Cross-reference data with databases like NIST for accuracy .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation.

- Handling : Use gloves and protective eyewear (safety code: S24/25, S37/39) to avoid skin/eye irritation.

- Stability : Avoid prolonged exposure to light, heat (>50°C), or acidic conditions, which may hydrolyze the carboxylic acid group .

Q. What is the solubility profile of this compound in common solvents?

The compound is highly soluble in water (~100 mg/mL at 20°C) due to ionic interactions. Solubility in organic solvents is limited:

- Ethanol : <1 mg/mL

- DMSO : Partial solubility (5–10 mg/mL) with sonication.

Precipitation experiments in mixed solvents (e.g., water:acetone) are recommended for crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Discrepancies often arise from solvent effects or dynamic equilibria. Mitigation strategies:

- Solvent Calibration : Compare experimental shifts in D₂O with simulated data (DFT calculations) accounting for solvation.

- pH Titration : Monitor NMR shifts across pH 4–9 to identify protonation states.

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for carboxylate stretching bands at ~1600 cm⁻¹) .

Q. What experimental design considerations are critical for studying this compound in enzymatic reactions?

- Buffer Selection : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid metal ion interference.

- Substrate Concentration : Optimize using Michaelis-Menten kinetics (e.g., 0.1–5 mM range).

- Control Experiments : Include sodium-free cytidine-5-carboxylic acid to isolate sodium’s catalytic role.

Data should be normalized to account for background hydrolysis rates .

Q. How can researchers differentiate this compound from structurally similar salts (e.g., cytidine-5'-monophosphate disodium salt)?

- Chromatography : Use ion-pair HPLC with a C18 column and tetrabutylammonium phosphate as the mobile phase additive. Retention times will differ due to phosphate vs. carboxylate groups.

- Elemental Analysis : Verify Na content (theoretical: ~7.5% for this compound).

- Enzymatic Assays : Incubate with alkaline phosphatase; cytidine-5'-monophosphate will release phosphate, detectable via malachite green assay .

Q. What strategies improve reproducibility in cytotoxicity studies involving this compound?

- Batch Consistency : Pre-characterize each batch via HPLC (purity >98%) and ICP-MS (Na⁺ content).

- Cell Culture Conditions : Standardize serum-free media to avoid protein-binding artifacts.

- Dose-Response Curves : Use at least six concentrations (0.1–100 µM) with triplicate replicates.

Report IC₅₀ values with 95% confidence intervals .

Q. How does the sodium counterion influence the compound’s interaction with biological targets?

The sodium ion stabilizes the carboxylate group via charge shielding, enhancing:

- Membrane Permeability : Sodium salts generally exhibit higher solubility and faster cellular uptake than free acids.

- Protein Binding : Molecular dynamics simulations show sodium mediates hydrogen bonding with arginine residues in enzyme active sites.

Compare with potassium or lithium salts to assess cation-specific effects .

Q. What are the emerging applications of this compound in interdisciplinary research?

- Drug Delivery : As a pH-sensitive carrier in nanoparticles (carboxylate groups enable protonation in acidic tumor microenvironments).

- Metabolic Tracing : ¹³C-labeled variants track nucleotide salvage pathways in cancer cells.

- Biomaterial Synthesis : Incorporation into hydrogels for controlled release of cytidine derivatives.

Collaborate with computational chemists to model these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.